N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H23ClN2O3S and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1117915 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One significant area of application involves the synthesis and characterization of related compounds. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with various aryl substituents, including phenyl and chlorophenyl, showcases the versatility of related chemical structures in creating a range of compounds for further study. These compounds were thoroughly characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, indicating the broad potential for N2-(4-chlorophenyl)-N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(methylsulfonyl)glycinamide in contributing to new chemical entities (Özer, Arslan, VanDerveer, & Külcü, 2009).
Reactivity and Chemical Transformations
Another application is in the study of reactivity and chemical transformations. The compound's related structures have been employed in various chemical reactions, demonstrating their reactivity and potential for creating novel compounds. For example, research on the homolytic addition reaction of N-halosulfoximides to olefins, leading to the formation of N-alkylated sulfoximides, exemplifies the utility of related compounds in exploring new chemical pathways (Akasaka, Furukawa, & Ōae, 1979).
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-24(22,23)20(16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSBUVIGERLLRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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